

Unveiling Faropenem: A Technical Guide to its Discovery and Scientific Profile

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It is highly probable that "**Farobin A**" is a typographical error, as extensive research reveals no publicly available information for a compound with that name. The data strongly suggests that the intended subject is Faropenem, a well-documented antibiotic. This in-depth technical guide will, therefore, focus on the discovery, history, and detailed scientific attributes of Faropenem, tailored for researchers, scientists, and drug development professionals.

Faropenem is a broad-spectrum antibiotic that belongs to the penem class of beta-lactam antibiotics.[1] It is notable for its potent activity against a wide array of Gram-positive and Gram-negative bacteria, including many strains that have developed resistance to other beta-lactam antibiotics.[1][2] A pivotal moment in its development was the creation of Faropenem medoxomil, an ester prodrug designed to significantly enhance oral bioavailability.[3][4] This prodrug is converted in the body to the active form, Faropenem.[3] The antibiotic has been a subject of clinical investigation for treating a variety of bacterial infections, such as community-acquired pneumonia, bronchitis, and tuberculosis.[4][5][6]

Chemical and Physical Characteristics

The fundamental properties of Faropenem and its prodrug, Faropenem medoxomil, are detailed below, providing a clear comparison of their key chemical identifiers.



Property	Faropenem	Faropenem Medoxomil
Molecular Formula	C12H15NO5S[6][7]	C17H19NO8S[3]
Molecular Weight	285.32 g/mol [6][7]	413.4 g/mol
IUPAC Name	(5R,6S)-6-[(1R)-1- hydroxyethyl]-7-oxo-3-[(2R)- oxolan-2-yl]-4-thia-1- azabicyclo[3.2.0]hept-2-ene-2- carboxylic acid[6]	(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[3]
CAS Number	106560-14-9[6]	141702-36-5[3]
Common Synonyms	Fropenem[6]	Faropenem daloxate, SUN-A0026[3]

Mechanism of Action: A Molecular Perspective

The antibacterial effect of Faropenem is achieved through the inhibition of bacterial cell wall synthesis, a process vital for the survival of bacteria.[1][3][4] This mechanism is characteristic of beta-lactam antibiotics.

Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan.[1] The formation of this polymer is dependent on the enzymatic activity of penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan strands.[1] Faropenem's molecular structure mimics the natural substrate of these PBPs.[1]

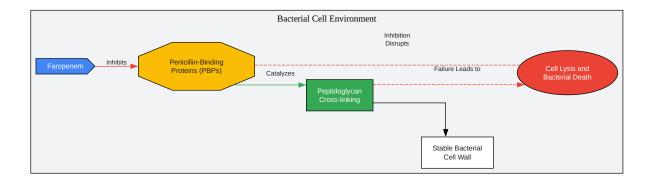
Interaction with Penicillin-Binding Proteins (PBPs)

By binding to the active site of PBPs, Faropenem effectively inactivates these enzymes.[2] This binding inhibits the transpeptidase activity required for the cross-linking of peptidoglycan, thereby disrupting the synthesis of the cell wall.[2][3] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and the death of the bacterium, particularly in actively replicating cells.[1]



Overcoming Resistance

A significant advantage of Faropenem is its resilience to many beta-lactamase enzymes.[2][3] These enzymes are produced by some bacteria as a defense mechanism to degrade beta-lactam antibiotics. Faropenem's stability against these enzymes contributes to its broad spectrum of activity.[1]



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Caption: The inhibitory pathway of Faropenem on bacterial cell wall synthesis.

Foundational Experimental Protocols

The evaluation of Faropenem's antibacterial properties relies on standardized and widely accepted experimental methodologies in microbiology and pharmacology.

In Vitro Susceptibility Assessment

Objective: To quantify the minimum inhibitory concentration (MIC) of Faropenem required to inhibit the growth of various bacterial strains.

Methodology:



- Serial Dilution: Prepare a series of dilutions of Faropenem in a liquid growth medium within a microtiter plate.
- Inoculation: Introduce a standardized concentration of the target bacterial strain into each well.
- Incubation: Incubate the plate under controlled atmospheric and temperature conditions (typically 37°C) for a defined period (e.g., 18-24 hours).
- Analysis: The MIC is determined as the lowest concentration of Faropenem at which no visible bacterial growth is observed.

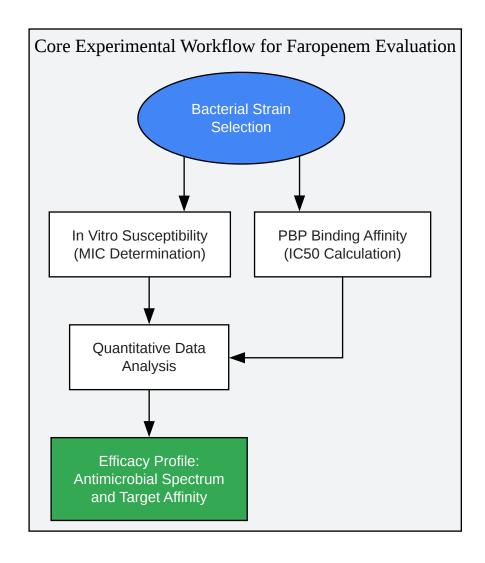
Penicillin-Binding Protein (PBP) Affinity Studies

Objective: To measure the binding affinity of Faropenem to its target PBPs.

Methodology:

- PBP Isolation: Isolate bacterial cell membranes rich in PBPs.
- Competitive Binding: Incubate the isolated PBPs with a known concentration of a fluorescently or radioactively labeled beta-lactam antibiotic in the presence of varying concentrations of Faropenem.
- Detection: Measure the displacement of the labeled antibiotic by Faropenem. This allows for the calculation of the IC50 value, which represents the concentration of Faropenem needed to inhibit 50% of the binding of the labeled antibiotic.





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Caption: A generalized workflow for the in vitro characterization of Faropenem.

Summary of Quantitative Pharmacokinetic Data

The following table provides a synopsis of key pharmacokinetic parameters for Faropenem, offering insights into its behavior within the human body.



Pharmacokinetic Parameter	Value Range	Reference
Oral Bioavailability	72-84%	[2]
Plasma Protein Binding	90-95%	[2]
Renal Elimination (Unchanged)	8-26%	[2]

The in vitro activity of Faropenem, often reported as MIC90 values (the concentration that inhibits 90% of bacterial isolates), is extensive and varies by species. It has consistently demonstrated high potency against common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae, as well as various anaerobic bacteria.[2]

Concluding Remarks

Faropenem stands out as a significant oral beta-lactam antibiotic, characterized by its broad antibacterial spectrum and stability against many beta-lactamases. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, is well-established. The innovation of its prodrug form, Faropenem medoxomil, has been crucial in making it a viable oral therapeutic. Ongoing research continues to delineate its specific applications and efficacy in treating a range of infectious diseases.[3][4][5]

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